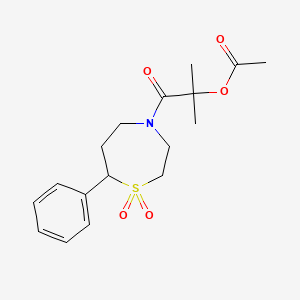
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate is a synthetic organic compound characterized by its unique thiazepane ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate typically involves multi-step organic reactions. One common method includes:
-
Formation of the Thiazepane Ring:
Starting Materials: Phenylamine, sulfur dioxide, and a suitable alkylating agent.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent like dichloromethane. The temperature is maintained at around 0-5°C to control the reaction rate.
-
Acetylation:
Reagents: Acetic anhydride or acetyl chloride.
Conditions: The thiazepane intermediate is reacted with acetic anhydride in the presence of a base such as pyridine to form the acetate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times.
化学反应分析
Types of Reactions: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazepane ring.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazepane derivatives with reduced sulfur oxidation states.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
科学研究应用
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Used in the synthesis of polymers and materials with specific electronic or mechanical properties.
Biological Studies: Studied for its interactions with enzymes and proteins, providing insights into its potential as a biochemical tool.
作用机制
The mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The thiazepane ring structure allows for specific binding interactions, which can modulate the activity of these targets. The acetate group may also play a role in enhancing the compound’s bioavailability and stability.
相似化合物的比较
1,4-Thiazepane Derivatives: Compounds with similar thiazepane ring structures but different substituents.
Sulfonyl Derivatives: Compounds with sulfonyl groups attached to various ring systems.
Uniqueness: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate is unique due to its specific combination of a thiazepane ring with a phenyl group and an acetate ester. This structure provides a distinct set of chemical and biological properties that differentiate it from other thiazepane or sulfonyl derivatives.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
属性
IUPAC Name |
[1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c1-13(19)23-17(2,3)16(20)18-10-9-15(24(21,22)12-11-18)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTWCMAMVDHZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide](/img/structure/B2443242.png)

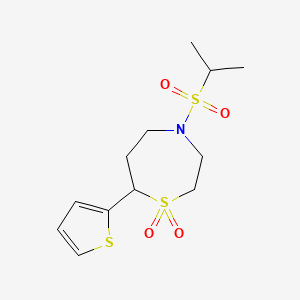
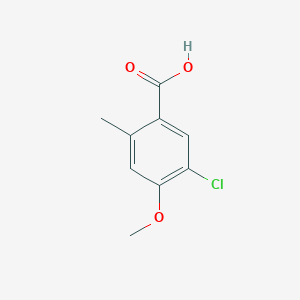
![2-(4,6-dioxo-2-phenyl-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2443247.png)
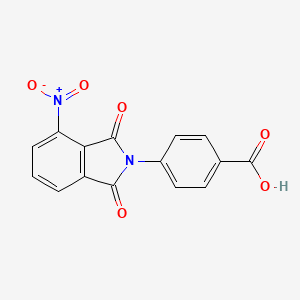
![Tert-butyl N-[[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclopentyl]methyl]carbamate](/img/structure/B2443252.png)
![2-Bromo-4-nitrophenyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2443253.png)
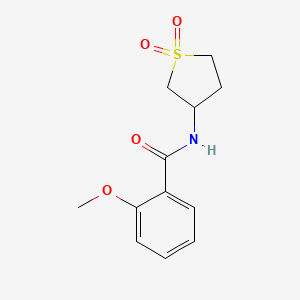
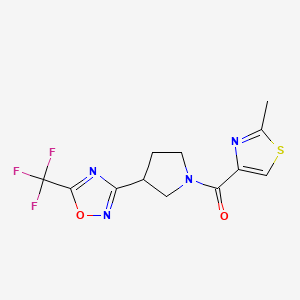
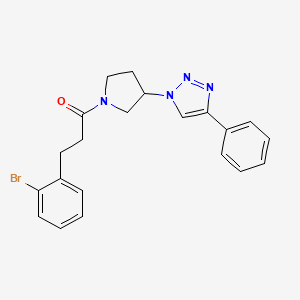
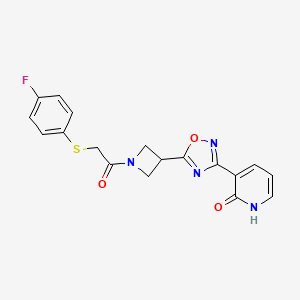
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2443261.png)
![2-(4-chlorophenoxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443262.png)
